REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:12])=[CH:3][CH:4]([Cl:11])[C:5]([CH3:10])([CH3:9])[C:6](=[O:8])[CH3:7].[Br:13]Br>C(Cl)(Cl)Cl>[Cl:1][C:2]([Cl:12])=[CH:3][CH:4]([Cl:11])[C:5]([CH3:9])([CH3:10])[C:6](=[O:8])[CH2:7][Br:13]
|
Name
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|
Quantity
|
11.475 g
|
Type
|
reactant
|
Smiles
|
ClC(=CC(C(C(C)=O)(C)C)Cl)Cl
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
without cooling
|
Type
|
DISTILLATION
|
Details
|
hydrogen bromide and solvent are distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
the final residues are removed in a high vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC(C(C(CBr)=O)(C)C)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |